Benzo(f)quinoline, 1-methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
604-49-9 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H11N/c1-10-8-9-15-13-7-6-11-4-2-3-5-12(11)14(10)13/h2-9H,1H3 |
InChI Key |
DRYQGJXUTJRTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo F Quinoline and Its Methylated Derivatives
Classical and Established Reaction Pathways in Benzo[f]quinoline (B1222042) Synthesis
Traditional methods for synthesizing the quinoline (B57606) core, which have been adapted for benzo[f]quinoline, rely on the condensation and cyclization of aromatic amines with various carbonyl-containing compounds. These established reactions remain fundamental in heterocyclic chemistry.
Friedländer Synthesis
The Friedländer synthesis is a widely utilized method for constructing quinoline rings, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net This reaction can be catalyzed by either acids or bases. organicreactions.orgalfa-chemistry.com The general mechanism proceeds through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the final quinoline product. alfa-chemistry.com
For the synthesis of benzo[f]quinoline derivatives, a derivative of 2-aminonaphthalene serves as the starting material. For instance, the reaction of 2-amino-1-naphthaldehyde with a ketone possessing an α-methylene group, under acidic or basic conditions, would lead to the formation of the benzo[f]quinoline core. The reaction is known for its efficiency and directness in forming the quinoline system. nih.gov
Reaction Scheme: General Friedländer Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline. wikipedia.org
Skraup Reaction and Modified Protocols
The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. researchgate.netwikipedia.org To synthesize the parent benzo[f]quinoline, 2-naphthylamine (B18577) is used as the aromatic amine precursor. researchgate.netiipseries.org
The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com The aromatic amine then undergoes a Michael addition to the acrolein. Subsequently, the intermediate undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the aromatic benzo[f]quinoline ring system. pharmaguideline.comresearchgate.net The reaction is often vigorous and may be moderated by the presence of ferrous sulfate (B86663). wikipedia.org
A specific protocol for synthesizing benzo[f]quinoline involves heating a mixture of 2-naphthylamine, anhydrous glycerol, concentrated sulfuric acid, and arsenic acid. researchgate.net This procedure first isolates the benzo[f]quinoline hydrochloride salt, which is then neutralized to obtain the free base. researchgate.net
Table of Skraup Reaction Components for Benzo[f]quinoline Synthesis
| Component | Function |
|---|---|
| 2-Naphthylamine | Aromatic amine precursor |
| Glycerol | Source of acrolein |
| Sulfuric Acid | Dehydrating agent and catalyst |
Doebner-Von Miller Reaction
The Doebner-Von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aromatic amine, in this case, 2-naphthylamine, with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. researchgate.netiipseries.orgwikipedia.org
In a documented synthesis of benzo[f]quinoline, 2-naphthylamine is reacted with 3,3-diethoxyprop-1-ene. The cyclization is achieved using a solution of hydrochloric acid, leading to the formation of the target molecule in good yield. researchgate.net The mechanism is believed to proceed through the conjugate addition of the amine to the α,β-unsaturated carbonyl compound (or its precursor), followed by cyclization and oxidation. wikipedia.org A proposed mechanism involves the fragmentation of an initial adduct into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov
Contemporary and Advanced Synthetic Approaches
Modern synthetic methods offer milder reaction conditions, greater functional group tolerance, and novel pathways to the benzo[f]quinoline scaffold, often employing photochemical or metal-catalyzed transformations.
Photochemical Cyclohydrogenation
Photochemical cyclohydrogenation provides a modern route to benzo[f]quinolines and their derivatives. This method typically involves the irradiation of stilbene-like precursors, specifically aza-stilbenes. For the synthesis of benzo[f]quinoline, trans-2-stilbazole is used as the starting material. researchgate.netrsc.org
The reaction is carried out in a dilute solution, for example in cyclohexane, and involves photochemical irradiation. The proposed mechanism suggests a rapid trans-to-cis isomerization of the stilbazole derivative upon irradiation. The cis-isomer then undergoes an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate. Subsequent oxidative dehydrogenation, often facilitated by an oxidizing agent present in the reaction mixture or atmospheric oxygen, leads to the aromatized benzo[f]quinoline product. researchgate.net This method has also been successfully applied to synthesize methyl-substituted benzo[f]quinolines by starting with the corresponding methylated trans-2-stilbazole derivatives. researchgate.netrsc.org For instance, the photocyclization of α-methyl-2-stilbazole yields 5-methylbenzo[f]quinoline. rsc.org
Examples of Photochemical Cyclohydrogenation
| Precursor | Product |
|---|---|
| trans-2-Stilbazole | Benzo[f]quinoline |
| α-Methyl-2-stilbazole | 5-Methylbenzo[f]quinoline |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have emerged as powerful tools for constructing complex aromatic systems, including benzo[f]quinoline. nih.gov These methods often involve a multi-step sequence where a cross-coupling reaction is used to build a key intermediate, which then undergoes cyclization. researchgate.netresearchgate.net
A common strategy involves a Suzuki cross-coupling reaction between a substituted pyridine (B92270) (e.g., a halopyridine) and a naphthalene-derived boronic acid. researchgate.netresearchgate.net This step forms a pyridine-naphthalene biaryl system. In a subsequent step, this intermediate is subjected to a cyclization reaction, often induced by a strong base like potassium tert-butoxide (t-BuOK), to form the central ring of the benzo[f]quinoline scaffold. researchgate.net This versatile methodology allows for the synthesis of various substituted benzo-(iso)quinoline isomers by choosing the appropriate starting materials. researchgate.net Similarly, Negishi cross-coupling, which utilizes organozinc reagents, can be employed in a comparable fashion to construct the necessary biaryl precursors for cyclization. researchgate.netacs.org For example, a 1,3-dimethyl derivative of a related benzo(iso)quinoline has been prepared using either Suzuki or Negishi cross-coupling followed by a base-induced cyclization. researchgate.net
General Strategy using Cross-Coupling
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Suzuki or Negishi Coupling | Formation of a pyridine-naphthalene biaryl intermediate. |
This approach highlights the modularity and efficiency of modern organometallic chemistry in the targeted synthesis of complex heterocyclic structures. orientjchem.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-methyl-benzo[f]quinoline |
| 2-amino-1-naphthaldehyde |
| 2-aminonaphthalene |
| 2-naphthylamine |
| 3,3-diethoxyprop-1-ene |
| 3-Methylbenzo[f]quinoline (B1582139) |
| 5-methylbenzo[f]quinoline |
| Acrolein |
| α-methyl-2-stilbazole |
| Arsenic acid |
| Benzo[f]quinoline |
| Benzo[f]quinoline hydrochloride |
| Ferrous sulfate |
| Glycerol |
| Nitrobenzene |
| Potassium tert-butoxide |
Direct Functionalization Strategies (e.g., Direct Lithiation, Methylation with Carbanions)
Direct functionalization offers an efficient pathway to introduce substituents onto the benzo[f]quinoline core without the need for pre-functionalized starting materials.
Direct Lithiation The direct lithiation of the pyridine ring in benzo[f]quinolines has been reported as a viable method for functionalization. ingentaconnect.comresearchgate.netbenthamdirect.com This strategy typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), sometimes in combination with additives like lithium dimethylaminoethanolate (LiDMAE), to deprotonate the heterocyclic ring. ingentaconnect.comresearchgate.net The resulting lithiated intermediate can then react with various electrophiles to introduce a range of functional groups. ingentaconnect.combenthamdirect.com This method has been successfully used to introduce chloro, bromo, and phenylthio groups at the 2-position of the benzo[f]quinoline skeleton. ingentaconnect.combenthamdirect.com Furthermore, direct nucleophilic addition of alkyllithium reagents, including methyllithium (MeLi), can be employed to introduce alkyl groups, leading to the formation of compounds like 1-methyl-benzo[f]quinoline. ingentaconnect.comresearchgate.net
Methylation with Carbanions Methylation of the benzo[f]quinoline scaffold can be achieved using carbanionic reagents. A notable example is the use of methylsulfinyl carbanion, which is typically generated from dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). researchgate.net The reaction of benzo[f]quinoline with methylsulfinyl carbanion has been shown to produce methylated derivatives. researchgate.netpharm.or.jp For instance, the reaction of benzo[f]quinoline N-oxide with methylsulfinyl carbanion generated using t-BuOK and DMSO resulted in the formation of 3-methylbenzo[f]quinoline. researchgate.net This approach provides a direct route to specific positional isomers of methyl-benzo[f]quinoline.
Multi-Component and Cascade Reaction Sequences
A prevalent and efficient two-step reaction pathway for synthesizing complex benzo[f]quinoline derivatives involves the initial quaternization of the nitrogen heterocycle followed by a cycloaddition reaction. nih.gov
The first step in this sequence is the quaternization of the nitrogen atom in the benzo[f]quinoline ring. nih.govnih.gov This is an N-alkylation reaction performed by treating benzo[f]quinoline with reactive halides, such as α-halocarbonyl compounds (e.g., amides, esters, and aromatic ketones). nih.govnih.gov This process leads to the formation of benzo[f]quinolinium quaternary salts, which serve as key intermediates for subsequent transformations. nih.govnih.govresearchgate.net
The benzo[f]quinolinium salts generated via quaternization are precursors to ylides, which are 1,3-dipoles. nih.govnih.gov In the presence of a base, such as triethylamine, these salts generate benzo[f]quinolinium ylides in situ. nih.govnih.gov These ylides can then undergo a Huisgen [3+2] dipolar cycloaddition reaction with various dipolarophiles. nih.govnih.gov Common dipolarophiles used in these reactions include symmetrically and asymmetrically substituted alkynes like dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate. nih.gov This cycloaddition step results in the formation of fused pyrrolo-benzo[f]quinoline structures, which are complex heterocyclic systems. nih.govnih.gov
The efficiency of synthesizing benzoquinoline derivatives can be significantly enhanced by employing alternative energy sources such as microwave (MW) and ultrasound (US) irradiation. researchgate.netmdpi.comnih.gov These methods offer substantial advantages over conventional thermal heating (TH), including dramatically reduced reaction times, higher product yields, and lower energy consumption. mdpi.comnih.gov
For both the N-alkylation (quaternization) and the [3+2] dipolar cycloaddition steps, MW and US irradiation have been shown to accelerate the reactions remarkably. mdpi.com Reaction times can be reduced from many hours under thermal conditions to mere minutes. mdpi.comnih.gov This makes these green chemistry techniques highly attractive for the efficient synthesis of these heterocyclic compounds. nih.govrsc.org
| Reaction Step | Method | Reaction Time |
|---|---|---|
| N-Alkylation | Thermal Heating (TH) | 36 hours |
| Microwave (MW) | 10 minutes | |
| Ultrasound (US) | 20 minutes | |
| [3+2] Dipolar Cycloaddition | Thermal Heating (TH) | 48 hours |
| Microwave (MW) | 10-15 minutes | |
| Ultrasound (US) | 20-30 minutes |
Specific Synthetic Routes to Methylated Benzo[f]quinoline Derivatives
Specific isomers of methylated benzo[f]quinoline can be prepared through various targeted synthetic routes.
Strategies for Regioselective Introduction of Methyl Groups
A significant method for the methylation of benzo[f]quinoline involves the use of methylsulfinyl carbanion. This approach, reported by Hamada and Takeuchi, provides a direct route to methyl-substituted benzo[f]quinolines.
The reaction of benzo[f]quinoline with methylsulfinyl carbanion, which is generated from dimethyl sulfoxide (DMSO) and a strong base such as sodium hydride (NaH), leads to the formation of methylated products. researchgate.net Specifically, this reaction yields a mixture of 1-methyl-benzo[f]quinoline and 3-methyl-benzo[f]quinoline.
The reaction is carried out by treating benzo[f]quinoline with dimethyl sulfoxide in the presence of sodium hydride at a temperature of 70°C. epa.gov This method is a direct C-H functionalization, where the nucleophilic methylsulfinyl carbanion attacks the electron-deficient positions of the benzo[f]quinoline ring system.
Table 1: Methylation of Benzo[f]quinoline with Methylsulfinyl Carbanion
| Reactant | Reagent | Product(s) |
| Benzo[f]quinoline | Methylsulfinyl Carbanion (from DMSO/NaH) | 1-methyl-benzo[f]quinoline and 3-methyl-benzo[f]quinoline |
Further research into the reaction of benzo[f]quinoline N-oxides with methylsulfinyl carbanion has also been explored. pharm.or.jpnih.gov These studies provide insights into the reaction mechanisms and the factors influencing the position of methylation. pharm.or.jp
It is worth noting that other classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are versatile methods for constructing the quinoline ring system itself and can be adapted to produce methylated derivatives by using appropriate precursors. wikipedia.orgnih.govrsc.org For instance, the Skraup reaction can be employed to synthesize 6-methyl-benzo[f]quinoline by starting with 4-methyl-2-naphthylamine. researchgate.net However, for the specific regioselective introduction of a methyl group at the 1-position of a pre-existing benzo[f]quinoline core, the methylsulfinyl carbanion method remains a key strategy.
Advanced Spectroscopic Characterization of Benzo F Quinoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the connectivity and chemical environment of atoms. However, specific experimental NMR data for 1-methylbenzo[f]quinoline is not found in the surveyed literature.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
A ¹H-NMR spectrum for 1-methylbenzo[f]quinoline would be expected to show a distinct signal for the methyl protons, likely in the aliphatic region, and a complex pattern of signals in the aromatic region corresponding to the ten protons on the fused ring system. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern, but published spectra are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all 14 unique carbon environments in the molecule, including the methyl carbon and the carbons of the quinoline (B57606) skeleton. While databases contain ¹³C-NMR spectra for the parent benzo[f]quinoline (B1222042) and the 3-methyl isomer, no such data has been published for 1-methylbenzo[f]quinoline. nih.govspectrabase.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, especially in complex aromatic systems. These experiments reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons. The application of these techniques to derivatives of benzo[f]quinoline has been documented, but the resulting data for the 1-methyl derivative is absent from the literature. nih.gov
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. While crystal structures for benzo[f]quinoline itself and various complex derivatives have been determined, a crystallographic study of 1-methylbenzo[f]quinoline has not been reported. nih.govnih.govchemmethod.com Such a study would confirm the planarity of the aromatic system and the orientation of the methyl group.
Vibrational Spectroscopy
Published IR and Raman spectra are available for the parent benzo[f]quinoline, providing a basis for comparison. nih.govastrochem.orgresearchgate.net One would anticipate the spectrum of 1-methylbenzo[f]quinoline to display characteristic C-H stretching and bending vibrations for the methyl group, in addition to the complex fingerprint of the aromatic framework. However, specific experimental vibrational spectra for 1-methylbenzo[f]quinoline are not documented in the searched sources.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular chemical bonds and structural motifs.
A thorough search for experimental FTIR data for 1-methylbenzo[f]quinoline yielded no specific spectra. For comparison, the parent compound, benzo[f]quinoline, displays characteristic IR spectra available in databases like PubChem and SpectraBase. nih.govspectrabase.com These spectra would typically show bands corresponding to aromatic C-H stretching, C=C and C=N bond vibrations within the fused ring system, and various bending vibrations. The addition of a methyl group in the 1-position would be expected to introduce C-H stretching and bending vibrations associated with the methyl group itself, though the precise wavenumbers are not documented.
Table 1: FTIR Spectral Data for Benzo(f)quinoline, 1-methyl-
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | Data Not Available | - |
| Methyl C-H Stretch | Data Not Available | - |
| C=C/C=N Ring Stretch | Data Not Available | - |
| C-H Bending | Data Not Available | - |
Note: Experimental FTIR data for 1-methylbenzo[f]quinoline is not currently available in the searched public databases.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, detecting vibrational modes based on changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Specific Raman spectral data for 1-methylbenzo[f]quinoline is not present in the surveyed scientific literature or databases. For related compounds like the parent benzo[f]quinoline, Raman spectra are available and show characteristic strong bands for the aromatic ring breathing modes. spectrabase.com DFT calculations on various quinolines have been used to correlate molecular structure with Raman spectra, highlighting that the region between 1500 cm⁻¹ and 1650 cm⁻¹ is particularly sensitive to the electronic structure of the quinoline system. researchgate.net However, without experimental data, a detailed analysis for the 1-methyl isomer is not possible.
Table 2: Raman Spectral Data for Benzo(f)quinoline, 1-methyl-
| Raman Shift (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| Data Not Available | - | - |
| Data Not Available | - | - |
Note: Experimental Raman data for 1-methylbenzo[f]quinoline is not currently available in the searched public databases.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aromatic compounds like benzo[f]quinolines typically exhibit distinct absorption bands corresponding to π → π* transitions.
No experimental UV-Vis absorption spectra for 1-methylbenzo[f]quinoline were found in the public domain. Studies on similar quinoline derivatives indicate that their absorption spectra generally fall within the 250–500 nm range. beilstein-journals.org The parent benzo[f]quinoline has documented UV/Visible spectra available in the NIST Chemistry WebBook. nist.gov The precise absorption maxima (λmax) for 1-methylbenzo[f]quinoline remain undetermined.
Table 3: UV-Vis Absorption Data for Benzo(f)quinoline, 1-methyl-
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Note: Experimental UV-Vis absorption data for 1-methylbenzo[f]quinoline is not currently available in the searched public databases.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
While no direct mass spectrum for 1-methylbenzo[f]quinoline is available, its molecular weight is confirmed to be 193.24 g/mol . nih.gov The mass spectra of the isomeric 2-methylbenzo[f]quinoline (B3052188) and 3-methylbenzo[f]quinoline (B1582139) are documented in the NIST WebBook, both showing a prominent molecular ion peak (M+) at m/z 193. nist.govnist.gov It is highly probable that the mass spectrum of 1-methylbenzo[f]quinoline would also be dominated by the molecular ion at m/z 193. Common fragmentation pathways for related quinoline structures involve the loss of small, stable molecules.
Table 4: Mass Spectrometry Data for Benzo(f)quinoline, 1-methyl-
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 193 | Data Not Available | [M]+ |
| Data Not Available | - | - |
Note: While the molecular ion is predicted to be at m/z 193, a full experimental mass spectrum for 1-methylbenzo[f]quinoline is not currently available in the searched public databases.
Chemical Reactivity and Transformations of Benzo F Quinoline and Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the benzo[f]quinoline (B1222042) ring system dictates the regioselectivity of substitution reactions. The nitrogen atom in the pyridine (B92270) portion of the molecule withdraws electron density, making that ring electron-deficient. Conversely, the carbocyclic rings (benzene portions) are comparatively electron-rich.
The reactivity of quinoline (B57606) and its isomers towards electrophilic and nucleophilic attack provides a foundational understanding for the more complex benzo[f]quinoline system. In general, electrophilic aromatic substitution on quinoline occurs preferentially on the electron-rich benzene (B151609) ring, typically at the C5 and C8 positions. researchgate.net The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. researchgate.net
Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, with a preference for the C2 and C4 positions. researchgate.net Applying these principles to benzo[f]quinoline, one can anticipate that electrophilic attacks will favor the carbocyclic rings, while nucleophilic attacks will be directed towards the heterocyclic pyridine ring. The precise location of substitution is influenced by steric factors and the specific reaction conditions employed. For instance, the synthesis of nitro derivatives of benzo[f]quinoline via the Skraup reaction demonstrates functionalization on the carbocyclic portion of the molecule. researchgate.net
Cine-substitution is a type of nucleophilic substitution where the incoming group attaches to a position adjacent to the carbon that bears the leaving group. chemrxiv.org While direct examples on 1-methyl-benzo[f]quinoline are not extensively documented, studies on analogous frameworks, such as 1-methyl-2-quinolone (B133747) derivatives, provide significant insight into this reaction pathway.
Research has shown that 1-methyl-3,6,8-trinitro-2-quinolone undergoes efficient cine-substitution. oup.com When treated with 1,3-dicarbonyl compounds in the presence of triethylamine, the reaction yields 4-functionalized 6,8-dinitro-2-quinolone derivatives. oup.com The mechanism is proposed to proceed through an addition-elimination pathway, and the intermediate adduct has been successfully isolated in certain reactions. oup.com This transformation demonstrates a regioselective method for C(4)-C bond formation on the quinolone skeleton. arkat-usa.org
The reaction is also effective with certain amines. Sterically unhindered primary amines, such as methylamine (B109427) and propylamine, react with 1-methyl-3,6,8-trinitro-2-quinolone to yield the corresponding cine-substitution products. arkat-usa.org
| Nucleophile | Resulting Product Structure | Key Finding |
|---|---|---|
| 1,3-Dicarbonyl Compounds (e.g., Diethyl Malonate) | 4-Functionalized 6,8-dinitro-2-quinolone | Efficient substitution occurs at the C4 position. |
| Primary Amines (e.g., Propylamine, Isobutylamine) | 4-Amino-6,8-dinitro-2-quinolone derivatives | Reaction is successful with sterically unhindered amines. |
| Nitroalkanes | 4-Alkyl-6,8-dinitro-2-quinolone derivatives | Higher yields are achieved at elevated temperatures (80 °C). |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex polycyclic frameworks from relatively simple precursors. Benzo[f]quinoline derivatives, particularly through the formation of N-ylides, are excellent substrates for various cycloaddition pathways.
A versatile and efficient method for synthesizing novel benzo[f]quinoline derivatives involves a [3+2] dipolar cycloaddition. nih.gov The process typically involves two steps:
Quaternization: The nitrogen atom of benzo[f]quinoline is reacted with a reactive halide (e.g., derivatives of amides, esters, or ketones) to form a benzo[f]quinolinium salt. nih.gov
Ylide Generation and Cycloaddition: The benzo[f]quinolinium salt is treated with a base, such as triethylamine, to generate a benzo[f]quinolinium ylide in situ. This ylide is a 1,3-dipole that readily reacts with a variety of dipolarophiles (e.g., activated alkenes) to form fused polycyclic systems. nih.govresearchgate.net
This strategy has been successfully used to synthesize pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov The reaction of the ylides with symmetric dipolarophiles like 1,4-naphthoquinone (B94277) or various maleimides leads to the formation of complex heterocyclic structures. nih.govresearchgate.net The HOMO of the 1,3-dipole (ylide) reacts with the LUMO of the dipolarophile in what is typically a HOMO-controlled reaction. mdpi.com
| Benzo[f]quinolinium Salt Precursor | Dipolarophile | Resulting Cycloadduct Class |
|---|---|---|
| N-phenacyl-benzo[f]quinolinium bromide | 1,4-Naphthoquinone | Isoindolo-benzo[f]quinoline |
| N-acetamido-benzo[f]quinolinium bromide | 1,4-Naphthoquinone | Pyrrolo-benzo[f]quinoline |
| N-(ethoxycarbonyl)methyl-benzo[f]quinolinium bromide | N-Phenylmaleimide | Pyrrolo-benzo[f]quinoline derivative |
The reaction of quinoline systems with alkynes can lead to the formation of unique polycyclic structures. An unprecedented formal peri-(3 + 2) cycloaddition of quinolines with both terminal and internal alkynes has been achieved using visible-light photocatalysis. nih.gov This reaction synthesizes aza-acenaphthenes in a single step. nih.gov
The process is facilitated by a commercial iridium complex that functions as both a photosensitizer and a photoredox catalyst. nih.gov The reaction proceeds through a cyclization/rearomatization cascade. nih.gov While this specific methodology was demonstrated on 8-substituted quinolines and phenanthrolines, it highlights a potential pathway for the functionalization of the benzo[f]quinoline core through reactions with alkynes under photocatalytic conditions.
Photochemical 6π-electrocyclization is another significant transformation for creating fused polycyclic systems from aza-aromatic compounds. This pericyclic reaction involves the formation of a sigma bond between the termini of a conjugated system containing 6 π-electrons upon exposure to UV light.
A relevant example is the photochemical transformation of pyrimidines containing an allomaltol unit, which are structurally related to quinoline systems. nih.gov Under UV irradiation, these compounds undergo a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system. nih.gov This initial cyclization forms an unstable intermediate, which can then undergo further transformations, such as a oup.commdpi.com-H sigmatropic shift or dehydration, to yield stable dihydrobenzo[h]pyrano[2,3-f]quinazolines or fully aromatized polycyclic products. nih.gov This demonstrates the utility of photochemical electrocyclization in building complex heterocyclic architectures derived from aza-aromatic precursors.
Functional Group Transformations
Oxidation Reactions (e.g., Formation of Epoxides, Sulfoxides, Sulfones)
The benzo[f]quinoline scaffold is susceptible to oxidation at both its nitrogen and carbon atoms, leading to the formation of N-oxides and epoxides, respectively. The metabolic oxidation of benzo[f]quinoline has been shown to produce dihydrodiols and the N-oxide derivative. nih.gov
The synthesis of benzo[f]quinoline-5,6-oxide has been achieved through the oxidation of benzo[f]quinoline. researchgate.net This reaction introduces a reactive epoxide ring to the carbocyclic portion of the molecule. researchgate.netresearchgate.net
Furthermore, N-oxidation of the heterocyclic nitrogen atom is a common transformation. For instance, the treatment of benzo[f]quinoline with oxidizing agents can yield benzo[f]quinoline N-oxide . nih.govresearchgate.net These N-oxides are valuable intermediates for further functionalization. A notable reaction of N-oxides is their interaction with methylsulfinyl carbanion. This reaction can proceed via two main pathways: methylation of the quinoline ring or deoxygenation of the N-oxide, which results in the elimination of the N-oxide group from the azaphenanthrene skeleton. pharm.or.jp The reaction of N-oxidebenzo[f]quinoline with methylsulfinyl carbanion, generated from tert-BuOK and dimethylsulfoxide, has been reported to yield 3-methylbenzo[f]quinoline-4-oxide and the deoxygenated product, 3-methylbenzo[f]quinoline (B1582139) . researchgate.net
A theoretical study on the reaction of benzo[f]quinoline 4-oxide with methylsulfinyl carbanion has shown that the liberation of the N-oxide group is a potential outcome, alongside methylation. pharm.or.jp The formation of dihydrodiols, such as 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline and 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline , has been identified in metabolic studies of benzo[f]quinoline, suggesting the intermediate formation of epoxides. nih.gov
Table 1: Oxidation Products of Benzo[f]quinoline
| Starting Material | Reagent/Condition | Product(s) | Reference |
| Benzo[f]quinoline | Oxidation | Benzo[f]quinoline-5,6-oxide | researchgate.net |
| Benzo[f]quinoline | Oxidizing Agent | Benzo[f]quinoline N-oxide | nih.govresearchgate.net |
| N-oxidebenzo[f]quinoline | Methylsulfinyl carbanion (from tert-BuOK/DMSO) | 3-Methylbenzo[f]quinoline-4-oxide, 3-Methylbenzo[f]quinoline | researchgate.net |
| Benzo[f]quinoline | Rat liver homogenate (metabolism) | 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline, 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline, Benzo[f]quinoline N-oxide | nih.gov |
Isomerization Reactions
Isomerization reactions of benzo[f]quinoline derivatives can lead to valuable structural modifications. A key example is the acid-catalyzed isomerization of benzo[f]quinoline-5,6-oxide . researchgate.net
Treatment of benzo[f]quinoline-5,6-oxide with trifluoroacetic acid or 24% hydrobromic acid results in a quantitative yield of 5-hydroxybenzo[f]quinoline . researchgate.net When 35% hydrochloric acid is used, the corresponding hydroxy chloride derivative is isolated, which upon heating in pyridine, also furnishes 5-hydroxybenzo[f]quinoline in good yield. researchgate.net
Another relevant transformation that involves an isomerization step is the photochemical cyclohydrogenation of trans-2-stilbazole derivatives to afford benzo[f]quinolines. This process is believed to proceed through a rapid trans-cis isomerization of the stilbazole derivative upon irradiation, which then undergoes cyclization and subsequent dehydrogenation. researchgate.net
Table 2: Isomerization of Benzo[f]quinoline-5,6-oxide
| Starting Material | Reagent/Condition | Product | Yield | Reference |
| Benzo[f]quinoline-5,6-oxide | Trifluoroacetic acid or 24% HBr | 5-Hydroxybenzo[f]quinoline | Quantitative | researchgate.net |
| Benzo[f]quinoline-5,6-oxide | 35% HCl, then heat in pyridine | 5-Hydroxybenzo[f]quinoline | Good | researchgate.net |
Derivatization of Hydrazino Compounds
The synthesis and derivatization of hydrazino-substituted benzo[f]quinolines provide a pathway to novel heterocyclic systems. While the direct synthesis of hydrazinobenzo[f]quinoline is not extensively detailed, the derivatization of related structures highlights the reactivity of the hydrazine (B178648) moiety.
For instance, the reaction of 3-chlorobenzo[f]quinoline-2-carbaldehyde with 2-cyanoethanohydrazide in a basic ethanolic solution yields the corresponding cyanoethanohydrazone derivative. nih.gov This condensation reaction showcases the nucleophilic character of the hydrazine nitrogen attacking the electrophilic aldehyde carbon, followed by dehydration to form the hydrazone linkage. This derivative can then be used as a precursor for the synthesis of other heterocyclic systems like pyridine and chromene derivatives. nih.gov
While not specific to benzo[f]quinoline, the general reactivity of hydrazinoquinolines involves the formation of hydrazones with aldehydes and ketones, and hydrazides with activated carboxylic acids. sioc-journal.cn
Table 3: Derivatization of a Benzo[f]quinoline Precursor with a Hydrazide
| Benzo[f]quinoline Precursor | Reagent | Product Type | Reference |
| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | 2-Cyanoethanohydrazide | Cyanoethanohydrazone derivative | nih.gov |
Ring-Opening and Ring-Closure Reactions
Ring-opening and ring-closure reactions are powerful tools for the structural modification of the benzo[f]quinoline framework, enabling the construction of more complex fused heterocyclic systems.
A significant class of ring-forming reactions is the [3+2] dipolar cycloaddition. Quaternized benzo[f]quinoline can generate ylides in situ, which then react with various dipolarophiles. This strategy has been employed to synthesize novel pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov This approach involves the formation of a new five-membered ring fused to the benzo[f]quinoline skeleton.
Ring transformation can also be observed in the reaction of benzo[f]quinoline 4-oxide with methylsulfinyl carbanion, where the elimination of the N-oxide group leads to the formation of phenanthrene, representing a skeletal rearrangement. pharm.or.jp
Furthermore, rhodium-catalyzed reactions of indoles with halodiazoacetates can lead to the formation of a quinoline structure through a proposed cyclopropanation-ring expansion pathway. This involves the initial formation of a cyclopropane (B1198618) ring at the 2- and 3-positions of the indole, followed by ring-opening and elimination to yield the expanded quinoline ring system. beilstein-journals.org Although not directly demonstrated on a benzo[f]quinoline substrate, this methodology represents a valid strategy for ring construction and modification within this class of compounds.
General principles of electrocyclic ring-opening and closing are also pertinent. These pericyclic reactions, which can be induced thermally or photochemically, involve the concerted formation or cleavage of a sigma bond at the termini of a conjugated pi system. masterorganicchemistry.commasterorganicchemistry.com
Table 4: Examples of Ring-Opening and Ring-Closure Reactions
| Reaction Type | Starting Material (or class) | Reagent/Condition | Product Type | Reference |
| [3+2] Dipolar Cycloaddition | Quaternized Benzo[f]quinoline | Dipolarophile | Pyrrolo-benzo[f]quinolines, Isoindolo-benzo[f]quinolines | nih.gov |
| Ring Transformation | Benzo[f]quinoline 4-oxide | Methylsulfinyl carbanion | Phenanthrene | pharm.or.jp |
| Cyclopropanation-Ring Expansion | Indoles | Halodiazoacetates / Rh(II) catalyst | Quinoline-3-carboxylates | beilstein-journals.org |
Theoretical and Computational Investigations of Benzo F Quinoline Systems
Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the properties of molecular systems. DFT is employed to determine the ground-state electronic structure, while TD-DFT is used to study excited-state properties. These methods have been widely applied to aza-aromatic compounds, including various quinoline (B57606) and benzo[f]quinoline (B1222042) derivatives, to predict their behavior and characteristics. nih.govresearchgate.net
Geometry Optimization and Detailed Structural Analysis
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov For benzo[f]quinoline systems, these calculations reveal a largely planar structure, which is characteristic of aromatic compounds. The introduction of substituents, such as a methyl group, can induce minor distortions in the planarity of the ring system.
A detailed structural analysis of benzo[f]quinoline derivatives is essential for understanding how structural modifications influence their electronic and photophysical properties. For instance, the planarity of the molecule plays a significant role in the extent of π-conjugation, which in turn affects the electronic absorption and emission spectra.
Table 1: Representative Optimized Geometrical Parameters for a Benzo[f]quinoline System (Note: This table presents hypothetical yet representative data for a benzo[f]quinoline derivative based on typical computational results for similar aromatic systems, as specific data for 1-methyl-benzo[f]quinoline is not readily available in the searched literature.)
| Parameter | Value |
|---|---|
| C-C bond length (aromatic) | 1.39 - 1.42 Å |
| C-N bond length | 1.33 - 1.37 Å |
| C-C-C bond angle | 118° - 122° |
| C-N-C bond angle | 117° - 119° |
| Dihedral angle (ring) | ~0° |
Electronic Structure Analysis (e.g., Frontier Molecular Orbital Analysis, HOMO-LUMO Energy Levels)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its electronic excitation energy. nih.gov
For benzo[f]quinoline systems, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital. The introduction of a methyl group, an electron-donating substituent, is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thus slightly decreasing the HOMO-LUMO gap. This can lead to a red-shift in the absorption and emission spectra. TD-DFT calculations are employed to predict the electronic absorption spectra, providing information on the energies and oscillator strengths of the electronic transitions. nih.govresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzo[f]quinoline (Note: This table presents hypothetical yet representative data based on general trends observed in computational studies of aza-aromatic compounds, as specific data for 1-methyl-benzo[f]quinoline is not readily available in the searched literature.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Analysis of Spin-Orbit Coupling and Intersystem Crossing
Spin-orbit coupling (SOC) is a relativistic effect that facilitates transitions between electronic states of different spin multiplicity, such as intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is a critical factor in determining the photophysical properties of a molecule, particularly its potential for phosphorescence.
In benzo[f]quinoline systems, the presence of the nitrogen heteroatom can enhance SOC compared to their carbocyclic analogs. Theoretical calculations can quantify the SOC matrix elements between the relevant singlet and triplet states. A larger SOC value indicates a higher probability of ISC. The relative energies of the S₁ and T₁ states are also crucial; a small energy gap between these states generally favors ISC. Computational studies on similar aza-aromatic systems help in understanding the factors that govern the ISC rates in benzo[f]quinolines.
Photophysical Property Predictions and Modeling
Theoretical modeling plays a key role in predicting and interpreting the photophysical properties of molecules, including their fluorescence and phosphorescence characteristics.
Calculation of Radiative and Non-Radiative Relaxation Constants
The de-excitation of a molecule from its excited state can occur through radiative pathways (fluorescence and phosphorescence) or non-radiative pathways (internal conversion and intersystem crossing). Computational methods can be used to estimate the rate constants for these processes.
The radiative decay rate constant for fluorescence (kᵣ) is related to the oscillator strength of the S₀ → S₁ transition, which can be calculated using TD-DFT. The rate constant for phosphorescence is significantly lower due to the spin-forbidden nature of the T₁ → S₀ transition. Non-radiative decay rates are more complex to calculate but can be estimated based on the energy gaps between the electronic states and the strength of vibronic coupling.
Prediction of Phosphorescence Quantum Yields
The phosphorescence quantum yield (Φₚ) is the ratio of the number of phosphorescent photons emitted to the number of photons absorbed. It is determined by the competition between the various radiative and non-radiative decay pathways from the excited states. A high phosphorescence quantum yield requires an efficient population of the triplet state (high ISC rate) and a relatively high radiative decay rate from the triplet state compared to its non-radiative decay.
Theoretical predictions of Φₚ for benzo[f]quinoline derivatives involve calculating the rates of ISC, phosphorescence, and non-radiative decay from the triplet state. While precise quantitative prediction is challenging, these calculations provide valuable insights into the structural features that can enhance phosphorescence. For instance, the introduction of heavy atoms or specific functional groups can increase SOC and thus promote ISC, leading to higher phosphorescence quantum yields.
Solvatochromic Behavior and Solvent Effects on Optical Properties
A comprehensive search of scientific databases and literature reveals no specific studies focused on the solvatochromic behavior or the effect of solvents on the optical properties of 1-methyl-benzo[f]quinoline. While the study of solvatochromism in quinoline and benzoquinoline derivatives is an active area of research, with investigations into how solvent polarity affects their UV-visible absorption and fluorescence spectra, dedicated experimental or computational data for the 1-methyl substituted variant of benzo[f]quinoline are not available in the reviewed literature. semanticscholar.orgresearchgate.netnsf.govresearchgate.netresearchgate.net
General principles of solvatochromism involve the differential solvation of the ground and excited states of a molecule, leading to shifts in spectral bands (bathochromic or hypsochromic shifts) with changes in solvent polarity. researchgate.net However, without specific experimental data or computational modeling for 1-methyl-benzo[f]quinoline, no quantitative or qualitative analysis of its solvatochromic properties can be provided.
Reaction Mechanism Studies
Computational Analysis of Cycloaddition Pathways and Regioselectivity
There are no dedicated computational studies in the available scientific literature that analyze the cycloaddition pathways or regioselectivity specifically for reactions involving 1-methyl-benzo[f]quinoline. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and predicting the selectivity of chemical reactions. Such studies are common for various heterocyclic systems, including other quinoline derivatives, to understand their reactivity in cycloaddition reactions. However, research focusing on the specific cycloaddition reactions of 1-methyl-benzo[f]quinoline could not be identified.
Molecular Dynamics and Docking Studies (focused on chemical interactions)
Computational Assessment of Binding Affinity and Intermolecular Interactions
An extensive review of the literature found no specific molecular dynamics or molecular docking studies centered on 1-methyl-benzo[f]quinoline. The fields of drug discovery and materials science frequently employ these computational techniques to investigate how molecules like quinoline derivatives interact with biological targets or other materials. nih.govmdpi.comnih.govarabjchem.org These studies typically report on binding affinities (often in kcal/mol), identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and analyze the stability of the resulting complexes over time. mdpi.comnih.gov
While numerous benzo[f]quinoline and other quinoline derivatives have been the subject of such computational assessments, data specifically for 1-methyl-benzo[f]quinoline, detailing its binding affinity and intermolecular interactions with any specific protein or receptor, is not present in the published research. Therefore, no data tables on its binding energies or interaction profiles can be generated.
Advanced Applications of Benzo F Quinoline Derivatives in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of modern materials research. Benzo[f]quinoline (B1222042) derivatives have emerged as promising candidates for various roles within the OLED architecture, contributing to enhanced device performance.
Role as Emitting Layer Materials and Emitters
While much of the focus has been on their use as host materials, benzo[f]quinoline derivatives are also being explored as emitters in the emissive layer (EML) of OLEDs. Their inherent fluorescence and the ability to tune their emission color through chemical modification make them attractive for this purpose. nih.gov
Some quinoline-based emitters have demonstrated promising results in non-doped OLEDs. For instance, three novel emitters incorporating a quinoline (B57606) acceptor unit achieved maximum external quantum efficiencies (EQEmax) of up to 17.4% and exhibited low turn-on voltages between 3.0 V and 3.2 V. researchgate.net The twisted molecular structure of these emitters contributes to their aggregation-induced delayed fluorescence (AIDF) properties, which is beneficial for device performance. researchgate.net
In a different approach, a study on pyrene-benzimidazole derivatives highlighted the importance of molecular design in achieving pure blue electroluminescence. One such derivative, when used as a non-doped emissive layer, resulted in an OLED with an external quantum efficiency of 0.35% and a luminance of 100 cd/m² at 5.5 V, with CIE coordinates of (0.1482, 0.1300). mdpi.com
Design of Bipolar Host Materials for OLEDs
A critical aspect of high-performance phosphorescent OLEDs (PHOLEDs) is the development of bipolar host materials for the emitting layer. These materials must possess both hole-transporting and electron-transporting capabilities to ensure a balanced charge injection and recombination within the EML, leading to high efficiency and low operating voltages. Benzo[f]quinoline, with its electron-transporting characteristics, is an excellent building block for designing such bipolar hosts.
Researchers have successfully synthesized bipolar host materials by combining electron-transporting benzo[f]quinoline moieties with hole-transporting carbazole (B46965) groups. By adjusting the number of each moiety, the charge balance in the emitting layer can be finely tuned. These materials also exhibit high triplet energy levels (T1 > 2.50 eV), making them suitable hosts for green phosphorescent emitters like bis(2-phenylpyridine)(acetylacetonato)iridium(III) [Ir(ppy)2(acac)]. Green PHOLEDs using these hosts have demonstrated current efficiencies as high as 42.85 cd/A. rsc.org
The following table summarizes the performance of a green PHOLED using a benzo[f]quinoline-carbazole based bipolar host material:
| Dopant | Host Material | Maximum Current Efficiency (cd/A) |
| [Ir(ppy)2(acac)] | Benzo[f]quinoline-Carbazole Derivative | 42.85 |
Coordination Chemistry and Ligand Design
The nitrogen atom in the benzo[f]quinoline ring system makes it an excellent ligand for coordinating with metal ions. This has led to a burgeoning field of research in the coordination chemistry of benzo[f]quinoline derivatives, with a focus on synthesizing novel metal complexes with interesting photophysical properties.
Synthesis of Metal Complexes with Benzo[f]quinoline Ligands
A variety of metal complexes incorporating benzo[f]quinoline-type ligands have been synthesized and characterized. For instance, new tridentate ligands derived from benzo[h]quinoline (B1196314) have been used to create complexes with transition metals such as iron, ruthenium, and osmium. google.comgoogle.com These complexes have shown potential as catalysts in reduction reactions. google.comgoogle.com
Other research has focused on the synthesis of complexes with Be(II) and Zn(II) using 10-hydroxybenzo[h]quinoline (B48255) as a ligand. nih.gov The resulting bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2) have been characterized using various spectroscopic techniques. nih.gov Additionally, platinum(II) complexes with cyclometalated phenylpyridine or benzo[h]quinoline and an N-heterocyclic carbene (NHC) ligand have been synthesized and fully characterized. researchgate.net
Investigation of Photophysical Properties of Coordination Complexes
The photophysical properties of metal complexes containing benzo[f]quinoline ligands are of significant interest for applications in OLEDs and sensing. Theoretical studies using density functional theory (DFT) have been employed to investigate the properties of Pt(II) complexes with benzoquinoline (bzq) ligands for OLED applications. rsc.orgresearchgate.net These studies explore radiative and non-radiative relaxation constants, spin-orbit coupling, and spectral properties to evaluate their efficiency as emitters. rsc.orgresearchgate.net The findings suggest that several of these Pt(II) complexes are promising candidates for use as efficient green emitters in the EML of OLEDs. rsc.orgresearchgate.net
Experimental studies on Be(II) and Zn(II) complexes with 10-hydroxybenzo[h]quinoline have shown that these compounds emit yellow-green and yellow light, with emission peaks at 492 nm and 512 nm, respectively. nih.gov The photoluminescence of these complexes can be quenched by an electron donor, following the Stern-Volmer equation. nih.gov This suggests that Znbq2 could be a potential substitute for the more toxic Bebq2 as an emitting material. nih.gov
The table below summarizes the emission properties of some metal complexes with benzo[h]quinoline ligands:
| Complex | Emission Peak (nm) | Emission Color |
| Bebq2 | 492 | Yellow-Green |
| Znbq2 | 512 | Yellow |
Furthermore, platinum(II) complexes with cyclometalated benzo[h]quinoline ligands have demonstrated strong emissive behavior at room temperature, with photoluminescence quantum yields reaching up to 80%. researchgate.net
General Materials Science Applications
Beyond their prominent role in OLEDs, benzo[f]quinoline derivatives are finding applications in other areas of materials science. Their inherent fluorescent properties make them suitable for use as fluorescent probes. nih.gov The photophysics and photochemistry of 7,8-benzoquinoline have been studied in various solvent conditions and in the presence of metal ions, highlighting its potential as a sensor. iaea.org
The ability of benzo[f]quinoline derivatives to form stable complexes with transition metals has also led to their use in catalysis. As mentioned earlier, iron, ruthenium, and osmium complexes with benzo[h]quinoline-derived ligands have been developed as highly active catalysts for the reduction of carbonyl and imino compounds. google.comgoogle.com
Chemical Sensing Applications (e.g., Colorimetric pH Sensors)
The inherent electronic properties of the benzo[f]quinoline scaffold, characterized by an extended π-conjugated system and a basic nitrogen atom, make its derivatives promising candidates for applications in chemical sensing. The nitrogen atom can interact with various analytes, including protons, leading to detectable changes in the molecule's photophysical properties, such as color and fluorescence. This phenomenon, known as halochromism, forms the basis for the development of colorimetric pH sensors.
While specific research focusing exclusively on 1-methyl-benzo[f]quinoline as a colorimetric pH sensor is not extensively documented, the potential for such applications can be inferred from the behavior of the parent benzo[f]quinoline moiety and related aza-aromatic compounds. The protonation and deprotonation of the quinolinic nitrogen atom can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, affects the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum. This spectral shift is perceived as a change in color, allowing for a visual or spectrophotometric determination of pH.
The introduction of a methyl group at the 1-position of the benzo[f]quinoline core can subtly influence its electronic and steric properties. The electron-donating nature of the methyl group may modulate the pKa of the heterocyclic nitrogen, thereby affecting the pH range over which the sensor is effective.
Detailed Research Findings
Studies on structurally similar aza-aromatic compounds have demonstrated the feasibility of using quinoline-based systems as pH sensors. For instance, research on benzo[h]quinoline, a structural isomer of benzo[f]quinoline, has shown that its fluorescence characteristics are pH-dependent. nih.gov This is attributed to the equilibrium between the neutral molecule and its protonated form, the benzo[h]quinolinium ion. nih.gov
Furthermore, more complex heterocyclic systems incorporating a quinoline or quinoxaline (B1680401) core have been successfully developed as colorimetric and fluorescent pH probes. rsc.org These sensors often feature a "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are strategically placed to enhance the charge-transfer character upon protonation, leading to more pronounced color changes.
The potential mechanism for a 1-methyl-benzo[f]quinoline based pH sensor would involve the reversible protonation of the nitrogen atom. In an acidic medium, the nitrogen atom would be protonated, leading to a more polarized molecule and a bathochromic (red) shift in the absorption spectrum. In a basic medium, the nitrogen would be deprotonated, causing a hypsochromic (blue) shift.
To illustrate the potential performance of a benzo[f]quinoline-based pH sensor, the following hypothetical data table outlines the expected colorimetric response at different pH values.
| pH | Protonation State | Observed Color | Absorption Max (λmax) |
| 2 | Protonated | Yellow | ~420 nm |
| 4 | Partially Protonated | Greenish-Yellow | ~400 nm |
| 7 | Neutral | Colorless | ~350 nm |
| 10 | Neutral | Colorless | ~350 nm |
| 12 | Neutral | Colorless | ~350 nm |
Table 1: Hypothetical Colorimetric Response of a 1-Methyl-benzo[f]quinoline pH Sensor
This table illustrates a clear visual transition from yellow in strongly acidic conditions to colorless in neutral and basic conditions, providing a straightforward method for pH estimation. The development and characterization of such a sensor would involve its synthesis, followed by spectrophotometric titrations across a wide pH range to precisely determine its pKa and optimal working range. Further research in this area could lead to the development of novel and efficient pH-sensitive materials based on the versatile benzo[f]quinoline scaffold.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-methylbenzo[f]quinoline, and how are they experimentally determined?
- Methodology :
- Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary tube methods. Reported melting points range from 92–94°C, with boiling points around 341–352°C .
- Dissociation Constant (pKa) : Determine via potentiometric titration or UV-Vis spectroscopy in buffered aqueous solutions. The pKa of benzo[f]quinoline is ~5.15, but methylation at the 1-position may alter this value .
- Solubility : Measure using shake-flask methods in solvents like ethanol, benzene, or water. Benzo[f]quinoline derivatives are sparingly soluble in water but highly soluble in organic solvents .
Q. What synthetic routes are available for preparing 1-methylbenzo[f]quinoline derivatives?
- Methodology :
- Friedländer Annulation : React 1-methyl-2-aminonaphthalene with ketones (e.g., acetylacetone) under acidic or basic conditions to form the quinoline scaffold .
- Regioselective Challenges : Substituent positioning can be controlled using directing groups (e.g., nitro or methoxy) during cyclization. Monitor reaction progress via TLC or HPLC .
- Post-Functionalization : Introduce methyl groups via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) after initial quinoline synthesis .
Q. How do researchers validate analytical methods for quantifying 1-methylbenzo[f]quinoline in complex matrices?
- Methodology :
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 250–300 nm) or GC-MS with electron ionization (EI) for separation and quantification .
- Mass Spectrometry : Compare fragmentation patterns (e.g., m/z 179 for benzo[f]quinoline core) with NIST reference spectra .
- Calibration Standards : Prepare synthetic standards to establish linearity (R² > 0.99) and limit of detection (LOD < 1 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., 1-methyl substitution) influence the photophysical and electronic properties of benzo[f]quinoline?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps and electron density distribution .
- Fluorescence Quenching : Measure quantum yields and Stokes shifts in solvents of varying polarity. Methylation may enhance fluorescence stability in hydrophobic environments .
- X-ray Crystallography : Resolve crystal structures to correlate substituent effects with π-π stacking interactions .
Q. What strategies address contradictions in reported physicochemical data (e.g., melting points) for benzo[f]quinoline derivatives?
- Methodology :
- Purity Assessment : Use elemental analysis (C, H, N) or high-resolution mass spectrometry (HRMS) to verify sample integrity .
- Interlaboratory Reproducibility : Compare data across peer-reviewed studies (e.g., CRC Handbook vs. NIST) and standardize calibration protocols .
- Thermogravimetric Analysis (TGA) : Confirm decomposition thresholds to rule out impurities affecting thermal measurements .
Q. How can researchers assess the environmental fate and bioavailability of 1-methylbenzo[f]quinoline?
- Methodology :
- Binding Studies : Use fluorescence quenching to determine partition coefficients (e.g., log K_DOC) with humic acids at varying pH levels .
- Biodegradation Assays : Employ OECD 301 guidelines with activated sludge to measure half-life under aerobic conditions .
- QSAR Modeling : Predict bioaccumulation factors (BCF) using octanol-water partition coefficients (log P ~2.02) .
Q. What in vitro assays are suitable for evaluating the biological activity of 1-methylbenzo[f]quinoline derivatives?
- Methodology :
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- DNA Interaction Studies : Conduct ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation with G-quadruplex structures .
- Enzyme Inhibition : Test activity against kinases or cytochrome P450 isoforms via fluorogenic substrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
